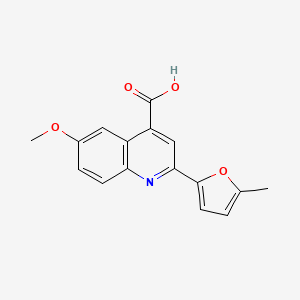
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Overview
Description
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound. It features a quinoline core substituted with a methoxy group at the 6-position, a methylfuran group at the 2-position, and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit bacterial dna gyrase and topoisomerase .
Mode of Action
Quinoline derivatives are known to interact with their targets, such as bacterial dna gyrase and topoisomerase, leading to inhibition of these enzymes . This interaction can result in the prevention of DNA replication in bacteria, leading to their death.
Biochemical Pathways
By inhibiting bacterial dna gyrase and topoisomerase, the compound could potentially affect dna replication and transcription processes in bacteria .
Result of Action
The inhibition of bacterial dna gyrase and topoisomerase could potentially lead to the death of bacteria, indicating potential antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group transformations. For instance, the synthesis might start with the formation of a quinoline intermediate, which is then functionalized with methoxy and methylfuran groups under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the production process. The use of continuous flow reactors and automated synthesis platforms can further enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
6-Methoxyquinoline: Shares the quinoline core and methoxy group but lacks the methylfuran and carboxylic acid groups.
2-(5-Methylfuran-2-yl)quinoline: Similar structure but without the methoxy and carboxylic acid groups.
Quinoline-4-carboxylic acid: Contains the quinoline core and carboxylic acid group but lacks the methoxy and methylfuran groups.
Uniqueness: 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-9-3-6-15(21-9)14-8-12(16(18)19)11-7-10(20-2)4-5-13(11)17-14/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVROWWURYIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


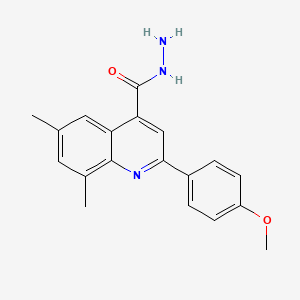
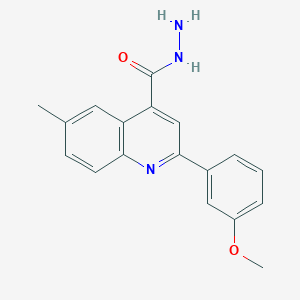
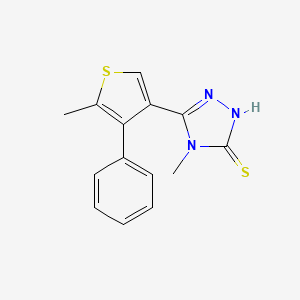
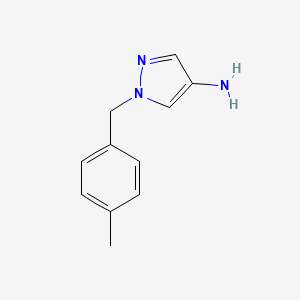
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B3022182.png)
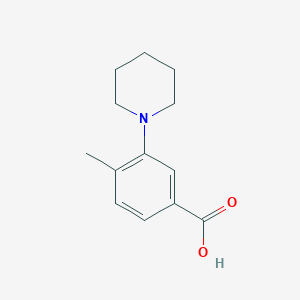
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)
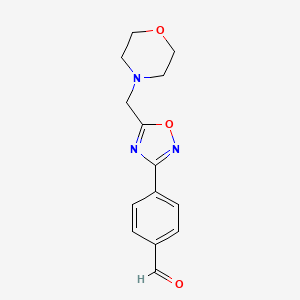
![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)
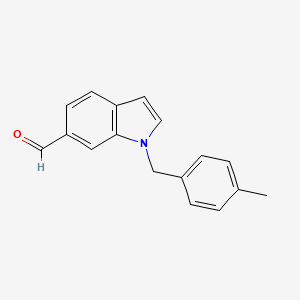
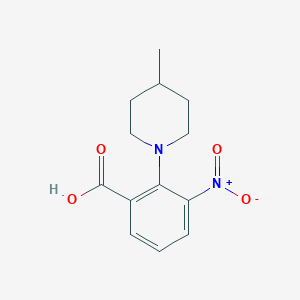
![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)
